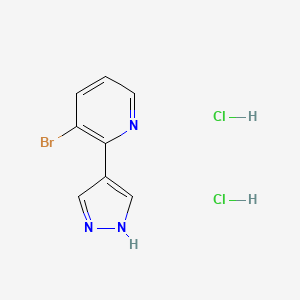

3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

- Targeted Kinase Inhibitors : 3-bromo-2-(1H-pyrazol-4-yl)pyridine derivatives have been explored as kinase inhibitors. Researchers investigate their potential to modulate specific kinases involved in various diseases, such as cancer and inflammation .

- Antiviral Agents : The pyrazole moiety in this compound may contribute to antiviral activity. Scientists study its effects against viral infections .

- Cross-Coupling Reactions : Researchers use 3-bromo-2-(1H-pyrazol-4-yl)pyridine as a building block in Suzuki-Miyaura and other cross-coupling reactions. These reactions enable the synthesis of diverse organic compounds .

- Ligand Design : The pyridine and pyrazole rings in this compound can serve as ligands for metal complexes. Scientists explore their coordination chemistry and applications in materials science .

- Fluorescent Probes : Researchers investigate the photophysical properties of 3-bromo-2-(1H-pyrazol-4-yl)pyridine derivatives. These compounds may find use as fluorescent probes or sensors .

- Cell Signaling Pathways : Scientists explore the effects of this compound on cellular signaling pathways. It may interact with specific proteins or receptors .

- Biological Imaging : The fluorescent properties of related pyridine derivatives make them suitable for cellular imaging studies .

Medicinal Chemistry and Drug Development

Catalysis and Organic Synthesis

Materials Science and Coordination Chemistry

Photophysics and Optoelectronics

Biological Studies

Agrochemical Research

Safety and Hazards

Mecanismo De Acción

Target of Action

- The primary target of 3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride is :

- This compound likely interacts with specific proteins or enzymes within cells. Further research is needed to precisely identify the role of these targets, but they may be involved in cellular signaling, metabolism, or other essential processes.

Propiedades

IUPAC Name |

3-bromo-2-(1H-pyrazol-4-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3.2ClH/c9-7-2-1-3-10-8(7)6-4-11-12-5-6;;/h1-5H,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIOIOMMBFJHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CNN=C2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-2-(1H-pyrazol-4-yl)pyridine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)

![3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2542672.png)

![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)

![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid](/img/structure/B2542687.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)

![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)